

# Understanding the Selectivity of **RGB-286147**: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RGB-286147**

Cat. No.: **B1679313**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**RGB-286147** is a potent and ATP-competitive small molecule inhibitor targeting the cyclin-dependent kinase (CDK) family. Exhibiting a pan-CDK inhibitory profile, **RGB-286147** has demonstrated significant activity in both cancer cell proliferation and viral replication, highlighting its potential as a versatile therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of **RGB-286147**, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and experimental workflows.

## Core Selectivity Profile: A Pan-CDK Inhibitor

**RGB-286147** demonstrates potent inhibitory activity against a range of cyclin-dependent kinases, with IC<sub>50</sub> values in the nanomolar range for several key members of the family. Its broad activity against CDKs underscores its classification as a pan-CDK inhibitor. The compound also shows activity against Glycogen Synthase Kinase 3 beta (GSK3 $\beta$ ), albeit at higher concentrations.

## Quantitative Kinase Inhibition Data

The inhibitory activity of **RGB-286147** against a panel of kinases is summarized in the table below. The data highlights its potent inhibition of multiple CDKs, which are crucial regulators of

cell cycle progression and transcription.

| Kinase Target  | IC50 (nM)       |
|----------------|-----------------|
| CDK1/cyclin B  | 48              |
| CDK2/cyclin E  | 15              |
| CDK3           | 10-70           |
| CDK4/cyclin D1 | 839             |
| CDK5           | 10-70           |
| CDK6/cyclin D3 | 232             |
| CDK7           | 10-70           |
| CDK9           | Potent (low nM) |
| GSK3 $\beta$   | 754             |

Table 1: Inhibitory concentration (IC50) values of **RGB-286147** against a panel of kinases. Data compiled from publicly available sources.

## Cellular Activity: Anti-Proliferative and Antiviral Effects

The potent inhibition of CDKs by **RGB-286147** translates to significant cellular effects, including robust anti-proliferative activity in cancer cell lines and inhibition of viral replication.

### Anti-Proliferative Activity in HCT116 Colon Carcinoma Cells

In the human colon carcinoma cell line HCT116, **RGB-286147** exhibits potent anti-proliferative and pro-apoptotic effects. Treatment with **RGB-286147** leads to a dose-dependent decrease in cell viability and inhibits the ability of these cells to form colonies.

| Assay Type       | Cell Line | IC50 (nM) | Exposure Time |
|------------------|-----------|-----------|---------------|
| Cell Viability   | HCT116    | 57        | 24 hours      |
| Colony Formation | HCT116    | 57        | Not Specified |

Table 2: Anti-proliferative activity of **RGB-286147** in the HCT116 human colon carcinoma cell line.

## Antiviral Activity against Zika Virus (ZIKV)

**RGB-286147** has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This antiviral activity is attributed to the inhibition of host cell CDKs that are essential for the viral life cycle.

| Virus      | Assay Type              | IC50 (nM) |
|------------|-------------------------|-----------|
| Zika Virus | Viral Replication Assay | 27        |

Table 3: Antiviral activity of **RGB-286147** against Zika Virus.

## Signaling Pathways and Logical Relationships

The mechanism of action of **RGB-286147** is intrinsically linked to its inhibition of CDKs, which play a central role in regulating the cell cycle. By inhibiting these kinases, **RGB-286147** disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.



[Click to download full resolution via product page](#)

Figure 1. Inhibition of Cell Cycle Progression by **RGB-286147**.

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

### In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **RGB-286147** against various kinases. A common method involves a radiometric assay or a fluorescence-based assay.







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Understanding the Selectivity of RGB-286147: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679313#understanding-the-selectivity-of-rgb-286147\]](https://www.benchchem.com/product/b1679313#understanding-the-selectivity-of-rgb-286147)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)